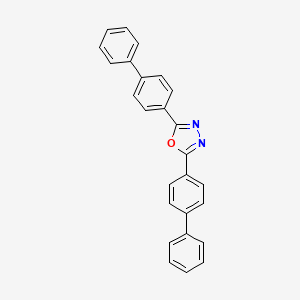

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C26H18N2O and its molecular weight is 374.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is noted that this compound has significant biomedical applications and is used in pharmaceutical drug development . It could help identify and improve precise drug targets or diseases .

Biochemical Pathways

It is known to have extensive applications in pharmaceutical drug development and the exploration of diverse ailments , suggesting it may interact with multiple pathways.

Result of Action

Its role in pharmaceutical drug development suggests it may have diverse effects depending on the specific application .

Biologische Aktivität

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The structure-activity relationship (SAR) of this compound and its derivatives will also be discussed.

- Molecular Formula : C26H18N2O

- Molecular Weight : 374.44 g/mol

- CAS Number : 2043-06-3

- Melting Point : 235°C to 238°C

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various substituted oxadiazoles showed antibacterial activity comparable to sulfonamide drugs against both Gram-positive and Gram-negative bacteria . The compound's efficacy was evaluated using the MTT assay and agar diffusion methods, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using the carrageenan-induced rat paw edema model. Compounds in this class demonstrated significant inhibition of inflammation, with some derivatives showing enhanced activity due to structural modifications . The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays on various cancer cell lines (e.g., HeLa and HCT-116) revealed that this compound induces apoptosis through DNA damage mechanisms . The IC50 values for selected derivatives were found to be in the range of 8 to 10 µM, indicating potent cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Substituents on the biphenyl groups can modulate their pharmacological properties. For example:

- Electron-withdrawing groups enhance anticancer activity.

- Alkyl substitutions can improve solubility and bioavailability.

A detailed SAR analysis provided insights into optimizing these compounds for better therapeutic efficacy.

Case Studies

- Anticancer Study in Glioblastoma Models : Compounds derived from this compound were tested on glioblastoma cell lines. Results indicated significant apoptosis induction and DNA fragmentation as confirmed by TUNEL assays .

- Anti-inflammatory Effects in Animal Models : A series of oxadiazole derivatives were evaluated for their anti-inflammatory effects in vivo. The results showed a marked reduction in paw edema compared to control groups .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

BBPO is primarily utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its high thermal stability and excellent electron transport properties make it suitable for these applications.

- OLEDs: BBPO serves as a host material in OLEDs, enhancing light emission efficiency and device stability. Studies have shown that incorporating BBPO into OLED structures improves the overall performance compared to traditional materials .

- OSCs: In organic photovoltaics, BBPO acts as an electron transport layer, facilitating charge separation and improving the power conversion efficiency of solar cells .

Pharmaceutical Applications

Research indicates that BBPO derivatives exhibit significant anti-cancer and anti-diabetic properties.

- Anti-Cancer Activity: BBPO has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of BBPO have shown promising results in inhibiting glioblastoma cell proliferation through apoptosis mechanisms .

- Anti-Diabetic Effects: In vivo studies using models like Drosophila melanogaster demonstrated that certain BBPO derivatives effectively lower glucose levels, indicating potential for diabetes treatment .

Material Science

BBPO is also explored in the context of materials science for its application in luminescent materials and sensors.

- Luminescent Materials: The compound's ability to emit light when excited makes it useful in creating luminescent dyes. It has been incorporated into various polymer matrices to develop sensors that can detect environmental changes .

- Sensors: BBPO-based materials have been designed to respond to specific stimuli, such as temperature or pH changes, making them suitable for sensor applications in environmental monitoring .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on OLEDs | Organic Electronics | Enhanced device efficiency with BBPO as a host material; improved stability under operational conditions. |

| Anti-Cancer Research | Pharmaceutical | Significant cytotoxicity against glioblastoma cell lines; induction of apoptosis confirmed through assays. |

| Anti-Diabetic Study | Pharmaceutical | Notable reduction in glucose levels in Drosophila models; potential for further development into therapeutic agents. |

| Luminescent Sensors | Material Science | Development of responsive sensors using BBPO derivatives; effective detection of environmental stimuli. |

Eigenschaften

IUPAC Name |

2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-28-26(29-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVYVRLKDGGUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174374 | |

| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-06-3 | |

| Record name | 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2043-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS((1,1'-BIPHENYL)-4-YL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3HW3HH4YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.